molecular formula C13H19F3N2O6 B13464088 Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid

Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid

Cat. No.: B13464088
M. Wt: 356.29 g/mol
InChI Key: MVVQOYQINDUABM-UHFFFAOYSA-N
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Description

Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate: has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate: can be compared with other similar compounds, such as:

    Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with different functional groups.

    Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with distinct reactivity and applications.

    Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Features a different ring size and functional groups, leading to unique properties.

The uniqueness of Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate

Properties

Molecular Formula

C13H19F3N2O6

Molecular Weight

356.29 g/mol

IUPAC Name

tert-butyl 2-(6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl)acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H18N2O4.C2HF3O2/c1-10(2,3)17-8(14)4-13-9(15)16-7-11(13)5-12-6-11;3-2(4,5)1(6)7/h12H,4-7H2,1-3H3;(H,6,7)

InChI Key

MVVQOYQINDUABM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)OCC12CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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